3-Hydroxy-3-methyl-4-phenylbutan-2-one 3-Hydroxy-3-methyl-4-phenylbutan-2-one 3-Hydroxy-3-methyl-4-phenylbutan-2-one belongs to the class of organic compounds known as phenylpropanes. These are organic compounds containing a phenylpropane moiety. 3-Hydroxy-3-methyl-4-phenylbutan-2-one is slightly soluble (in water) and a very weakly acidic compound (based on its pKa).
Brand Name: Vulcanchem
CAS No.: 54123-76-1
VCID: VC2364521
InChI: InChI=1S/C11H14O2/c1-9(12)11(2,13)8-10-6-4-3-5-7-10/h3-7,13H,8H2,1-2H3
SMILES: CC(=O)C(C)(CC1=CC=CC=C1)O
Molecular Formula: C11H14O2
Molecular Weight: 178.23 g/mol

3-Hydroxy-3-methyl-4-phenylbutan-2-one

CAS No.: 54123-76-1

Cat. No.: VC2364521

Molecular Formula: C11H14O2

Molecular Weight: 178.23 g/mol

* For research use only. Not for human or veterinary use.

3-Hydroxy-3-methyl-4-phenylbutan-2-one - 54123-76-1

Specification

CAS No. 54123-76-1
Molecular Formula C11H14O2
Molecular Weight 178.23 g/mol
IUPAC Name 3-hydroxy-3-methyl-4-phenylbutan-2-one
Standard InChI InChI=1S/C11H14O2/c1-9(12)11(2,13)8-10-6-4-3-5-7-10/h3-7,13H,8H2,1-2H3
Standard InChI Key DNRMAAJDFACPOV-UHFFFAOYSA-N
SMILES CC(=O)C(C)(CC1=CC=CC=C1)O
Canonical SMILES CC(=O)C(C)(CC1=CC=CC=C1)O

Introduction

Chemical Identity and Structure

Nomenclature and Identification

3-Hydroxy-3-methyl-4-phenylbutan-2-one is registered in multiple chemical databases with various identifiers. The compound was first entered into chemical databases around 2007, with the latest modifications to its record occurring in early 2025. It is officially classified as an alkylbenzene according to chemical taxonomy systems, reflecting the presence of both alkyl groups and a benzene ring in its structure.

Table 1: Chemical Identifiers for 3-Hydroxy-3-methyl-4-phenylbutan-2-one

Identifier TypeValue
IUPAC Name3-hydroxy-3-methyl-4-phenylbutan-2-one
CAS Registry Number54123-76-1
PubChem CID13308253
Molecular FormulaC11H14O2
Molecular Weight178.23 g/mol
InChIInChI=1S/C11H14O2/c1-9(12)11(2,13)8-10-6-4-3-5-7-10/h3-7,13H,8H2,1-2H3
InChIKeyDNRMAAJDFACPOV-UHFFFAOYSA-N
SMILESCC(=O)C(C)(CC1=CC=CC=C1)O
ChEBI IDCHEBI:193980
Other IDsDSSTox Substance ID (DTXSID00536152), Nikkaji Number (J679.688E), Wikidata (Q82410727)

The compound has several synonyms in chemical databases, including alternate naming conventions and registry numbers that facilitate its identification across different reference systems .

Structural Features

The molecular structure of 3-hydroxy-3-methyl-4-phenylbutan-2-one features a four-carbon backbone with several key functional groups:

  • A phenyl group (C6H5-) attached to the fourth carbon position

  • A tertiary alcohol (hydroxyl) group at the third carbon position

  • A methyl group also at the third carbon position, creating a quaternary carbon center

  • A ketone group at the second carbon position

This arrangement of functional groups creates a molecule with interesting chemical properties and potential reactivity. The presence of both a ketone and a hydroxyl group in close proximity allows for potential intramolecular interactions, while the phenyl group adds aromatic character to the compound .

Physical and Chemical Properties

Physical Properties

Comprehensive physical property data for 3-hydroxy-3-methyl-4-phenylbutan-2-one is notably limited in the available scientific literature. Current databases lack specific information on several important physical characteristics that would normally be documented for a well-studied compound.

Table 2: Available Physical Properties of 3-Hydroxy-3-methyl-4-phenylbutan-2-one

PropertyValueReference
Physical StateNot reported-
Melting PointNot available
Boiling PointNot available
DensityNot available
Refractive IndexNot available

This lack of documented physical properties represents a significant gap in the characterization of this compound. By comparison, related compounds such as 3-Methyl-4-phenyl-2-butanone (which lacks the hydroxyl group) have more comprehensive physical data available, including a reported density of 1.0±0.1 g/cm³ and boiling point of 236.0±9.0 °C at 760 mmHg .

Chemical Properties and Reactivity

Based on its structural features, 3-hydroxy-3-methyl-4-phenylbutan-2-one would be expected to exhibit reactivity patterns typical of compounds containing both ketone and tertiary alcohol functional groups:

  • The ketone group (C=O) is electrophilic and can participate in nucleophilic addition reactions, including with hydride donors, Grignard reagents, or amines.

  • The tertiary alcohol (C-OH) may undergo dehydration reactions under acidic conditions, potentially leading to alkene formation.

  • The phenyl group contributes to the compound's hydrophobicity and can participate in π-stacking interactions.

  • The quaternary carbon center at position 3 creates a sterically hindered environment that may influence the reactivity of both the hydroxyl and ketone groups.

The proximity of the hydroxyl and ketone groups may also enable interesting intramolecular reactions or affect the relative reactivity of each functional group through electronic effects .

Related Compounds and Structural Analogs

Comparative Analysis of Structural Analogs

The scientific literature contains information on several compounds structurally related to 3-hydroxy-3-methyl-4-phenylbutan-2-one. These analogs provide context for understanding the potential properties and applications of the target compound.

Table 3: Comparison of 3-Hydroxy-3-methyl-4-phenylbutan-2-one with Related Compounds

CompoundMolecular FormulaMolecular WeightKey Structural Differences
3-Hydroxy-3-methyl-4-phenylbutan-2-oneC11H14O2178.23 g/molReference compound
(3R)-3-hydroxy-4-phenylbutan-2-oneC10H12O2164.20 g/molLacks the methyl group at position 3; has defined R stereochemistry
4-hydroxy-3-methyl-3-phenyl-2-butanoneC11H14O2178.23 g/molIsomeric structure with phenyl at position 3 instead of position 4
3-[hydroxy(phenyl)methyl]but-3-en-2-oneC11H12O2176.21 g/molContains unsaturation (double bond) in the carbon backbone
3-Methyl-4-phenyl-2-butanoneC11H14O162.23 g/molLacks the hydroxyl group at position 3

These structural relationships highlight the diversity of related hydroxy ketones and provide insight into how structural modifications might affect the compound's properties .

Synthesis and Preparation

Documented Synthetic Approaches

Research Gaps and Future Directions

Physical Property Characterization

As noted throughout this article, there is a significant lack of documented physical property data for 3-hydroxy-3-methyl-4-phenylbutan-2-one. Future research should prioritize the determination of basic physical properties such as:

  • Melting and boiling points

  • Density and refractive index

  • Solubility in various solvents

  • Spectroscopic characterization (NMR, IR, MS)

  • Crystal structure (if solid at room temperature)

These fundamental characterizations would provide a more complete understanding of the compound and facilitate its use in various applications .

Reaction Chemistry Exploration

The unique arrangement of functional groups in 3-hydroxy-3-methyl-4-phenylbutan-2-one suggests several interesting avenues for exploring its reaction chemistry:

  • Selective reactions of either the ketone or hydroxyl group

  • Potential for directing effects between the functional groups

  • Dehydration pathways and subsequent transformations

  • Cyclization reactions that might utilize both functional groups

  • Stereoselective modifications of the molecule

Such investigations would expand the synthetic utility of this compound and potentially reveal unique reactivity patterns .

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